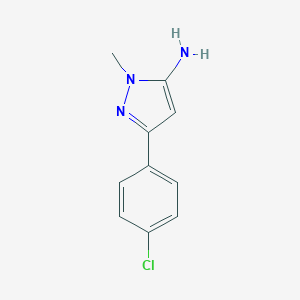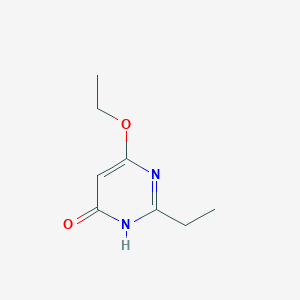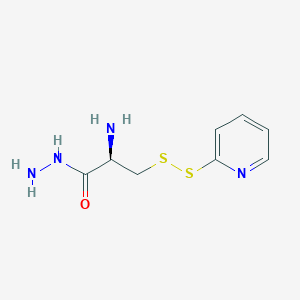
S-(2-Thiopyridyl)cysteine hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Thiopyridyl)cysteine hydrazide, also known as TPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCH is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins and enzymes in living organisms. TPCH has been shown to exhibit unique properties that make it a promising candidate for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of S-(2-Thiopyridyl)cysteine hydrazide involves the formation of a complex with metal ions, which can then undergo various chemical reactions. S-(2-Thiopyridyl)cysteine hydrazide has been shown to inhibit the activity of copper-dependent enzymes, which play a critical role in various biological processes. This inhibition can lead to changes in cellular metabolism and may have implications for the treatment of diseases such as cancer and neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
S-(2-Thiopyridyl)cysteine hydrazide has been shown to have various biochemical and physiological effects in living organisms. Studies have demonstrated that S-(2-Thiopyridyl)cysteine hydrazide can induce oxidative stress and DNA damage in cells, which may contribute to its anti-cancer properties. S-(2-Thiopyridyl)cysteine hydrazide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-(2-Thiopyridyl)cysteine hydrazide is its ability to selectively bind to metal ions, making it a useful tool for studying metal ion homeostasis in living organisms. S-(2-Thiopyridyl)cysteine hydrazide is also readily available and relatively easy to synthesize, making it a cost-effective option for scientific research. However, S-(2-Thiopyridyl)cysteine hydrazide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are numerous future directions for research involving S-(2-Thiopyridyl)cysteine hydrazide. One area of interest is in the development of S-(2-Thiopyridyl)cysteine hydrazide-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is in the study of S-(2-Thiopyridyl)cysteine hydrazide's interactions with other molecules, which may provide insight into its mechanism of action. Additionally, the development of new synthesis methods for S-(2-Thiopyridyl)cysteine hydrazide may lead to improvements in its stability and solubility, making it a more versatile tool for scientific research.
Méthodes De Synthèse
The synthesis of S-(2-Thiopyridyl)cysteine hydrazide involves the reaction of 2-thiopyridine-4-carboxylic acid with cysteine hydrazide in the presence of a catalyst. The resulting product is a yellow solid that is soluble in water and other polar solvents. The synthesis of S-(2-Thiopyridyl)cysteine hydrazide has been optimized to produce high yields of pure product, making it readily available for use in scientific research.
Applications De Recherche Scientifique
S-(2-Thiopyridyl)cysteine hydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the study of metal ions and their interactions with biological molecules. S-(2-Thiopyridyl)cysteine hydrazide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for studying metal ion homeostasis in living organisms.
Propriétés
Numéro CAS |
134555-14-9 |
|---|---|
Nom du produit |
S-(2-Thiopyridyl)cysteine hydrazide |
Formule moléculaire |
C8H12N4OS2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide |
InChI |
InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1 |
Clé InChI |
UERHOILGANRDSO-LURJTMIESA-N |
SMILES isomérique |
C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N |
SMILES |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
SMILES canonique |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
Synonymes |
2-TCPH S-(2-thiopyridyl)cysteine hydrazide TCPH-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



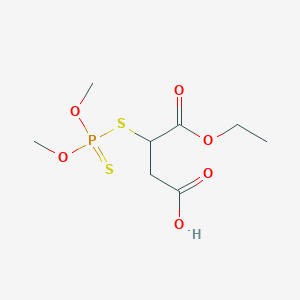
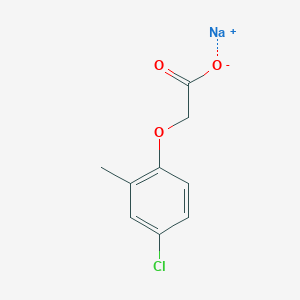
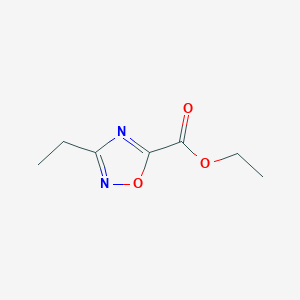
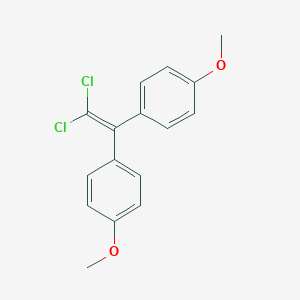
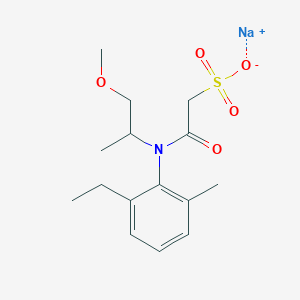
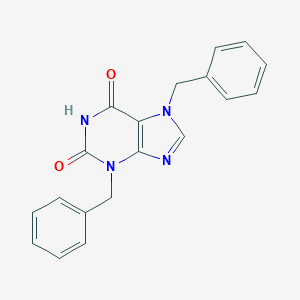
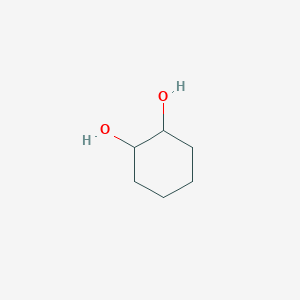
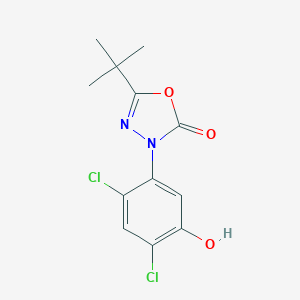
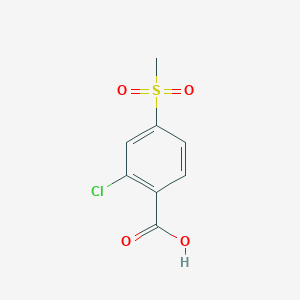

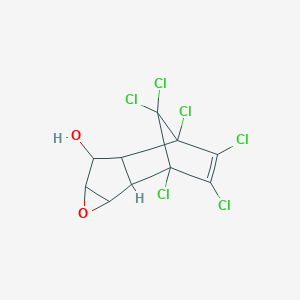
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
